molecular formula C14H21BrO3S B12573554 2-Ethylhexyl 4-bromobenzene-1-sulfonate CAS No. 192572-75-1

2-Ethylhexyl 4-bromobenzene-1-sulfonate

Cat. No.: B12573554
CAS No.: 192572-75-1
M. Wt: 349.29 g/mol
InChI Key: OSJFJADDEFKLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl 4-bromobenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom and a sulfonate group attached to the benzene ring, along with a 2-ethylhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 4-bromobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of benzene to introduce the bromine atom. This is followed by sulfonation to attach the sulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine, sulfuric acid, and aluminum chloride as a catalyst for the Friedel-Crafts reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-bromobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 4-bromobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethylhexyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 4-bromobenzene-1-sulfonate is unique due to the combination of the bromine atom, sulfonate group, and 2-ethylhexyl group.

Properties

CAS No.

192572-75-1

Molecular Formula

C14H21BrO3S

Molecular Weight

349.29 g/mol

IUPAC Name

2-ethylhexyl 4-bromobenzenesulfonate

InChI

InChI=1S/C14H21BrO3S/c1-3-5-6-12(4-2)11-18-19(16,17)14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3

InChI Key

OSJFJADDEFKLJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.